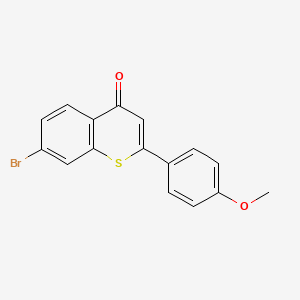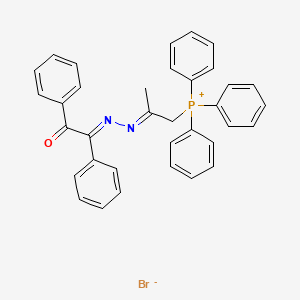
(2-((2-Oxo-1,2-diphenylethylidene)hydrazono)propyl)triphenylphosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((2-Oxo-1,2-diphenylethylidene)hydrazono)propyl)triphenylphosphonium bromide is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-Oxo-1,2-diphenylethylidene)hydrazono)propyl)triphenylphosphonium bromide typically involves the reaction of 2-oxo-1,2-diphenylethylidenehydrazine with triphenylphosphonium bromide under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as toluene, with heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are scaled up using industrial-grade reagents and equipment. The process would involve stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-((2-Oxo-1,2-diphenylethylidene)hydrazono)propyl)triphenylphosphonium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can also be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction could produce hydrazine derivatives .
Scientific Research Applications
(2-((2-Oxo-1,2-diphenylethylidene)hydrazono)propyl)triphenylphosphonium bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-((2-Oxo-1,2-diphenylethylidene)hydrazono)propyl)triphenylphosphonium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-(2-Oxo-1,2-diphenylethylidenehydrazinylidene)propyl)triphenylphosphonium chloride
- (2-(2-Methoxy-α-methylbenzylidenehydrazinylidene)propyl)triphenylphosphonium bromide
- (2-(1-Methyl-2-phenylethylidenehydrazino)-1-propenyl)triphenylphosphonium bromide
Uniqueness
What sets (2-((2-Oxo-1,2-diphenylethylidene)hydrazono)propyl)triphenylphosphonium bromide apart from similar compounds is its specific chemical structure, which imparts unique reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63570-23-0 |
|---|---|
Molecular Formula |
C35H30BrN2OP |
Molecular Weight |
605.5 g/mol |
IUPAC Name |
[(2E)-2-[(E)-(2-oxo-1,2-diphenylethylidene)hydrazinylidene]propyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C35H30N2OP.BrH/c1-28(36-37-34(29-17-7-2-8-18-29)35(38)30-19-9-3-10-20-30)27-39(31-21-11-4-12-22-31,32-23-13-5-14-24-32)33-25-15-6-16-26-33;/h2-26H,27H2,1H3;1H/q+1;/p-1/b36-28+,37-34+; |
InChI Key |
RLKNZYCZGUARIO-FJLBWUEHSA-M |
Isomeric SMILES |
C/C(=N\N=C(/C1=CC=CC=C1)\C(=O)C2=CC=CC=C2)/C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Canonical SMILES |
CC(=NN=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


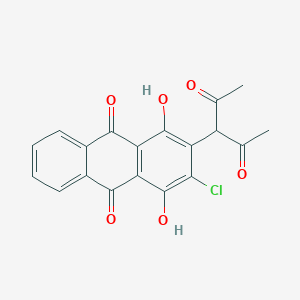
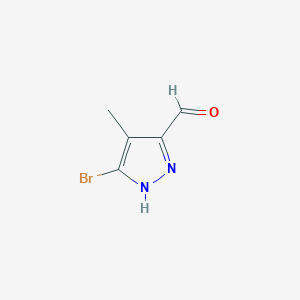
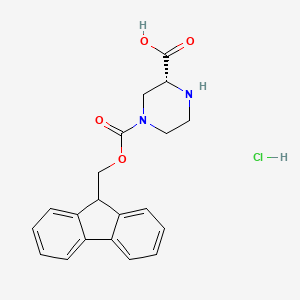
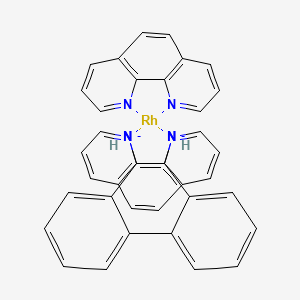
![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13139394.png)
![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13139396.png)
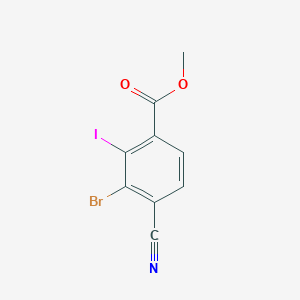
![3,3'-Diethyl-2,2'-dithioxo-[5,5'-bithiazolidine]-4,4'-dione](/img/structure/B13139403.png)
![2-methyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13139404.png)
![(2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid](/img/structure/B13139411.png)

![Ethenesulfonylchloride,2-[2-(methylsulfonyl)phenyl]-](/img/structure/B13139435.png)
![Methyl2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13139451.png)
